molecular formula C18H23N5O2 B2534128 1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea CAS No. 1203135-22-1

1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

Cat. No. B2534128
CAS RN: 1203135-22-1
M. Wt: 341.415
InChI Key: UDJLATJORMYPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative, which means it contains a functional group with the pattern (NH2)C=O. Urea derivatives are often used in medicinal chemistry due to their bioactivity . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidine derivatives are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzyl group, a urea group, and a pyrimidine ring. These groups could potentially engage in a variety of intermolecular interactions, including hydrogen bonding and pi-stacking .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo hydrolysis to yield an amine and a carbamic acid. The pyrimidine ring could also potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could enhance its solubility in water, while the benzyl group could increase its lipophilicity .

Scientific Research Applications

Kinase Inhibition

The pyrrolidine ring, due to its sp³-hybridization and non-planarity, is commonly used to design kinase inhibitors. Researchers have synthesized bioactive molecules containing the pyrrolidine ring and its derivatives. These compounds exhibit target selectivity and nanomolar activity against kinases such as CK1γ and CK1ε . Further modifications can explore the influence of chiral moieties on kinase inhibition.

Halogen Exchange Reactions

1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea can be synthesized via halogen exchange reactions. Improved yield and easy purification make this method advantageous . Investigating the effects of solvents and ligands in these reactions provides valuable insights.

Anti-Tubercular Activity

In the search for potent anti-tubercular agents, researchers evaluate compounds’ efficacy against Mycobacterium tuberculosis. The compound’s IC50 values at various concentrations can guide drug development .

Atropisomerism and Stereoselective Synthesis

Optically pure forms of 1-(2-tert-butylphenyl)-5-(methoxymethyl)pyrrolidin-2-one and 1-{2-[tert-butyl(diphenyl)siloxy]phenyl}-5-(methoxymethyl)pyrrolidin-2-one have been prepared stereoselectively. Understanding atropisomerism and spatial orientation of substituents contributes to drug design .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many urea derivatives are used as inhibitors of various enzymes, while pyrimidine derivatives are often used as antiviral or anticancer agents .

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activity. This could include testing its activity against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially developing it into a therapeutic agent .

properties

IUPAC Name

1-benzyl-3-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c24-18(20-13-15-6-2-1-3-7-15)19-8-11-25-17-12-16(21-14-22-17)23-9-4-5-10-23/h1-3,6-7,12,14H,4-5,8-11,13H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJLATJORMYPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.